molecular formula C12H18O6 B083598 (3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 14440-56-3

(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No.: B083598
CAS No.: 14440-56-3
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-HXFLIBJXSA-N
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Description

(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,3:5,6-Di-O-Isopropylidene-D-Mannono-1,4-Lactone is β-galactosidase of Escherichia coli . This enzyme plays a crucial role in the metabolism of lactose in the bacteria.

Mode of Action

The compound acts as an inhibitor to β-galactosidase . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of lactose into glucose and galactose. The furanose form of this sugar is contributory to its efficacy .

Biochemical Pathways

By inhibiting β-galactosidase, the compound disrupts the lactose metabolism pathway in E. coli . This leads to a decrease in the production of glucose and galactose, which are essential for the bacteria’s energy production and various other metabolic processes.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract.

Result of Action

The inhibition of β-galactosidase leads to a disruption in the metabolic processes of E. coli . This can result in the bacteria’s growth being inhibited, making the compound potentially useful in the treatment of bacterial infections.

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of ovalicin and the sugar core of hikizimycin . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone within cells and tissues are complex processes. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone and any effects on its activity or function are important aspects of its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-HXFLIBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231735
Record name 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14440-56-3
Record name 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14440-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

L-Gulonolactone is treated with acetone and dimethylpropane to give the lactone, 2,3:5,6-di-O-isopropylidene-L-gulonolactone.
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Synthesis routes and methods II

Procedure details

m.p. 155° C. (from ethyl acetate) [α]D20 -76.6° (c, 1.99 in CHCl3), was prepared from L-gulonolactone in 85% yield as previously described by Fleet in copending application Ser. No. 249,153, filed Sept. 26, 1988. According to this method, the title compound is synthesized by treatment of L-gulonolactone with acetone and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid under dry nitrogen for 36 hours (h) followed by stirring with an excess of sodium bicarbonate, removing the solvent under reduced pressure, dissolving the residue in dichloromethane, washing with water, drying the organic extracts (MgSO4), removing the solvent under reduced pressure and recrystallizing from ethyl acetate to give a white crystalline solid.
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Synthesis routes and methods III

Procedure details

L-Gulonolactone (20.00 g, 112.3 mmol) was stirred with acetone (160 ml), 2,2-dimethoxypropane (40 ml) and a catalytic amount of p-toluenesulphonic acid under dry nitrogen for 36 h when t.l.c. (ethyl acetate) revealed no starting material (Rf 0.0) and one product (Rf 0.9). The reaction mixture was stirred with an excess of sodium bicarbonate and the solvent removed under reduced pressure. The residue was dissolved in dichloromethane (200 ml) and washed with water (3×200 ml). The organic extracts were dried (magnesium sulphate) and the solvent removed under reduced pressure to give a solid which was recrystallized from ethyl acetate to yield 2,3:5,6-di-O-isopropylidene-L-gulonolactone, (22.89 g, 79%), m.p. 151°-153° C. [α]D20 +68.4° (c, 1 in acetone) [lit. m.p. 153°-154° C. [α]D20 +91.5°]. δC (CDCl3), 173.3 (s, C-1), 114.7 (s), 110.5 (s), 80.9, 76.0, 75.7 and 75.2 (4×d, C-2, C-3, C-4 and C-5), 65.1 (d, C-6), 26.5 (q), 25.7 (q), 25.0 (q).
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Q & A

ANone: This compound possesses a unique structure that makes it highly valuable for synthetic chemists:

  • Protected Sugar: The presence of two isopropylidene protecting groups shields specific hydroxyl groups on the sugar molecule. This allows for selective chemical manipulations at other reactive sites. []
  • Lactone Functionality: The lactone ring can be readily opened by nucleophiles, leading to the formation of new carbon-carbon bonds and providing access to a diverse range of functionalized carbohydrates. [, , ]

ANone: You're right, the choice of base significantly influences the reaction pathway. Let's break it down:

  • Strong Bases (e.g., potassium hydride): These favor the formation of (E)- and (Z)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5 : 7,8-di-O-isopropylidene-D-manno-oct-2-enonate. This reaction proceeds via an addition-elimination mechanism, where the isocyanoacetate adds to the lactone carbonyl, followed by elimination to yield the α,β-unsaturated ester. [, ]
  • Weaker Bases (e.g., DBN): These conditions predominantly lead to the formation of oxazole derivatives, specifically ethyl 5-[(1S)-1,2 : 4,5-di-O-isopropylidene-D-arabinitol-1-yl]oxazole-4-carboxylate. This reaction likely involves an intramolecular cyclization after the initial addition of isocyanoacetate. []

ANone: C-Glycosyl compounds are carbohydrate derivatives where a carbon atom, rather than the anomeric oxygen, links the sugar unit to another molecule. They are of great interest due to:

  • Increased Stability: The C-glycosidic bond is more resistant to enzymatic hydrolysis compared to the typical O-glycosidic linkage found in many natural carbohydrates. This stability makes them attractive targets for drug discovery. [, ]
  • Mimicking Natural Products: C-Glycosyl compounds can serve as stable mimics of naturally occurring glycosides, potentially leading to the development of new therapeutics and biological probes. [, ]

ANone: This lactone is quite versatile. For instance:

  • Hydroxymethylation: It can be hydroxymethylated, leading to the synthesis of D-manno-heptulose, a seven-carbon ketose sugar. []
  • Epimerization: It can be converted to L-allono-1,4-lactone, showcasing its use in accessing different sugar stereoisomers. []

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